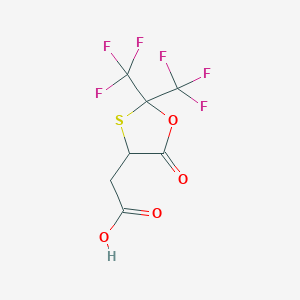![molecular formula C22H18O6 B12563845 4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione) CAS No. 184908-76-7](/img/structure/B12563845.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two oxane-2,6-dione groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) typically involves the reaction of [1,1’-Biphenyl]-4,4’-diol with oxane-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl core allows for substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl dioxides, while reduction can produce biphenyl diols .
Aplicaciones Científicas De Investigación
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl core allows for strong binding to these targets, while the oxane-2,6-dione groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane-2,6-dione: Shares the oxane-2,6-dione structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-diol: Contains the biphenyl core but lacks the oxane-2,6-dione groups.
Uniqueness
The uniqueness of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) lies in its combination of the biphenyl core and oxane-2,6-dione groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
184908-76-7 |
|---|---|
Fórmula molecular |
C22H18O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-[4-[4-(2,6-dioxooxan-4-yl)phenyl]phenyl]oxane-2,6-dione |
InChI |
InChI=1S/C22H18O6/c23-19-9-17(10-20(24)27-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-11-21(25)28-22(26)12-18/h1-8,17-18H,9-12H2 |
Clave InChI |
ZHERHYWFROIXGH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CC(=O)OC(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
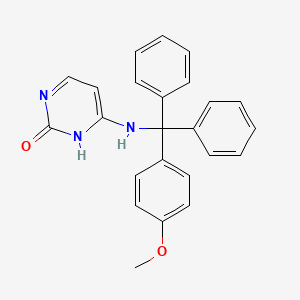
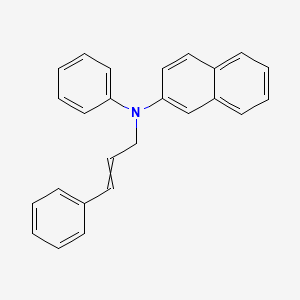
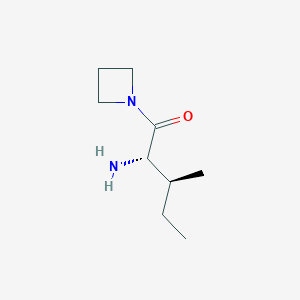
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
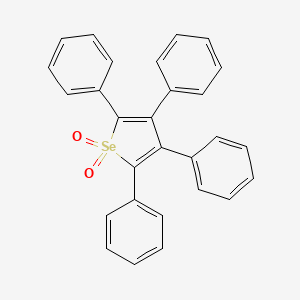
![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
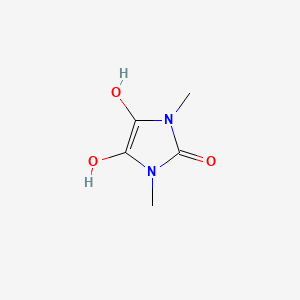
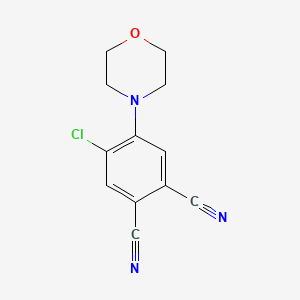
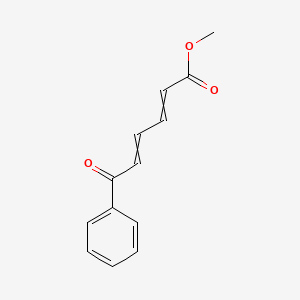
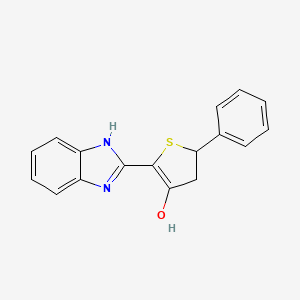
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
